molecular formula C4H3Br2N3 B113111 2-Amino-4,6-dibromopyrimidine CAS No. 856973-26-7

2-Amino-4,6-dibromopyrimidine

Cat. No.: B113111
CAS No.: 856973-26-7
M. Wt: 252.89 g/mol
InChI Key: SJGGFMZIJOFJAA-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromopyrimidine (CAS: 856973-26-7) is a halogenated pyrimidine derivative characterized by bromine atoms at the 4 and 6 positions and an amino group at position 2. Pyrimidines substituted with halogens, such as chlorine or bromine, are pivotal in medicinal chemistry due to their ability to modulate biological pathways, including antiviral, antibacterial, and immunomodulatory activities .

Preparation Methods

Direct Bromination of 2-Aminopyrimidine

The most widely reported method for synthesizing 2-amino-4,6-dibromopyrimidine involves the direct bromination of 2-aminopyrimidine. This approach leverages the electrophilic aromatic substitution mechanism, where bromine acts as an electrophile under controlled conditions.

Reaction Conditions and Stoichiometry

The reaction typically employs bromine (Br₂) in acetic acid as both solvent and acid catalyst. The amino group at position 2 of the pyrimidine ring activates the ring for electrophilic substitution, directing bromine to the para (positions 4 and 6) positions due to its strong electron-donating resonance effect. Key parameters include:

  • Temperature : 0–5°C to minimize over-bromination .

  • Molar Ratio : A 2:1 stoichiometry of Br₂ to 2-aminopyrimidine ensures selective dibromination .

  • Reaction Time : 6–12 hours, monitored via thin-layer chromatography (TLC).

Mechanistic Insights

The bromination proceeds via the generation of a bromonium ion intermediate, which is stabilized by the electron-rich pyrimidine ring. The amino group enhances ring activation, enabling rapid substitution at positions 4 and 6. Over-bromination to tri- or tetrabrominated products is avoided by maintaining low temperatures and precise stoichiometry .

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water, neutralized with sodium bicarbonate, and extracted with dichloromethane. The crude product is purified via recrystallization from ethanol, yielding this compound as a white crystalline solid (typical yield: 65–75%) .

Alternative Brominating Agents

While elemental bromine remains the standard reagent, alternative brominating systems have been explored for safety and selectivity.

Hydrogen Peroxide–Hydrobromic Acid System

A safer in situ generation of Br₂ employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂):
H2O2+2HBrBr2+2H2O\text{H}_2\text{O}_2 + 2\text{HBr} \rightarrow \text{Br}_2 + 2\text{H}_2\text{O}
This method reduces handling risks associated with liquid bromine. Reactions are conducted at 10–15°C, achieving comparable yields (60–70%) .

N-Bromosuccinimide (NBS) in Polar Solvents

NBS, a solid brominating agent, offers improved controllability in dimethylformamide (DMF) or acetonitrile. However, yields are lower (50–55%) due to competing side reactions, limiting industrial applicability .

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors have replaced batch processes in modern facilities.

Continuous Flow Bromination

In this setup, 2-aminopyrimidine and bromine are pumped into a temperature-controlled reactor (0–5°C) with residence times optimized for dibromination. Advantages include:

  • Higher Throughput : 90% conversion in ≤2 hours.

  • Reduced Byproducts : Automated stoichiometry control minimizes polybrominated impurities.

  • Safety : Enclosed systems limit exposure to toxic bromine vapors .

Green Chemistry Innovations

Recent advances emphasize solvent recovery and catalyst reuse. Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) act as recyclable reaction media, enhancing sustainability without compromising yield (68–72%) .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant preparation methods:

MethodReagentsTemperature (°C)Yield (%)Purity (%)Scalability
Direct BrominationBr₂, CH₃COOH0–565–75≥98High
HBr/H₂O₂ SystemHBr, H₂O₂10–1560–7095–97Moderate
NBS in DMFNBS, DMF2550–5590–92Low
Continuous FlowBr₂, CH₃COOH0–570–75≥99High

Challenges and Optimization Strategies

Over-Bromination Mitigation

Excess bromine or elevated temperatures leads to 2-amino-4,5,6-tribromopyrimidine. Strategies to avoid this include:

  • Stoichiometric Control : Prec

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dibromopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium methoxide or potassium thiolate in an appropriate solvent such as dimethyl sulfoxide.

    Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include 2-amino-4,6-dialkoxypyrimidine or 2-amino-4,6-dithiopyrimidine.

    Oxidation Products: Nitro derivatives of this compound.

    Reduction Products: Corresponding amines or hydrazines.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
2-Amino-4,6-dibromopyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique bromine substituents enhance its reactivity, making it suitable for various substitution reactions. This compound is often employed in the synthesis of derivatives that exhibit diverse biological activities.

Comparison with Similar Compounds
The following table highlights the differences between this compound and related compounds:

CompoundKey Features
This compoundContains bromine atoms; suitable for substitution
2-Amino-4,6-dichloropyrimidineChlorine atoms instead of bromine; less reactive
2-Amino-4,6-dimethylpyrimidineMethyl groups; different reactivity profile
2-Amino-4,6-dihydroxypyrimidineHydroxyl groups; alters solubility and reactivity

Biological Applications

Enzyme Inhibition and Antiviral Properties
Research indicates that this compound has potential as an inhibitor for various enzymes. It has been studied for its ability to inhibit immune-activated nitric oxide production, which is significant in inflammatory responses. Furthermore, derivatives of this compound have shown promise as antiviral agents due to their interference with nucleic acid synthesis .

Case Study: Anticancer Activity
A study explored the synthesis of new N-arylpyrimidin-2-amines derived from this compound. These derivatives exhibited potent inhibitory activity against Bcr-Abl kinase, a target in chronic myeloid leukemia treatment. The research demonstrated that specific substitutions at the pyrimidine core enhanced the anticancer properties of these compounds .

Pharmaceutical Development

Drug Design and Development
The compound is being investigated for its potential in drug development. Its derivatives are designed to act as selective antagonists for adenosine receptors (A1AR), which are implicated in various conditions such as hypertension and asthma. Recent studies have documented a library of 108 derivatives that exhibit selective binding profiles for these receptors .

Material Science

Development of Novel Materials
In materials science, this compound is utilized in the creation of specialty polymers and electronic materials. Its unique chemical properties contribute to the development of materials with enhanced thermal stability and chemical resistance . This application is particularly relevant in the electronics industry for producing advanced semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dibromopyrimidine involves its interaction with molecular targets such as enzymes or nucleic acids. The bromine atoms and the amino group play crucial roles in binding to active sites or interacting with specific biomolecules. This compound can inhibit enzyme activity by forming stable complexes or by interfering with the enzyme’s active site. In the case of nucleic acids, it can intercalate between base pairs, disrupting the normal function of DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents at positions 4 and 6 significantly influences solubility, melting points, and intermolecular interactions. Key comparisons include:

Compound Substituents (4,6 positions) Melting Point (°C) Solubility Trends Key Interactions
2-Amino-4,6-dibromopyrimidine Br, Br Not reported Likely low (hydrophobic) Potential halogen bonding
2-Amino-4,6-dichloropyrimidine Cl, Cl >250 (decomposes) Moderate in polar solvents Salt/co-crystal formation
2-Amino-4,6-dihydroxypyrimidine OH, OH >250 High (hydrophilic) Hydrogen bonding
2-Amino-4,6-dimethoxypyrimidine OMe, OMe 250 Moderate π-π stacking, H-bonding

Key Observations :

  • Halogen vs. Hydroxy Groups : Dichloro and dibromo derivatives exhibit lower solubility than dihydroxy analogs due to reduced polarity. Bromine’s larger atomic size may enhance hydrophobic interactions compared to chlorine .
  • Co-crystal/Salt Formation: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac, while 2-aminopyridine forms salts, highlighting the role of substituent charge distribution in intermolecular bonding .
2.2.1. Nitric Oxide (NO) Inhibition
  • 2-Amino-4,6-dichloropyrimidines: Demonstrated potent NO suppression in immune-activated mouse peritoneal cells (IC50: 2–36 μM). The 5-fluoro derivative (IC50: 2 μM) outperformed reference inhibitors like L-NMMA .
  • Dihydroxy Derivatives: Inactive in NO inhibition, emphasizing the necessity of halogen atoms for this activity .
  • Brominated Analogs: While specific data on the dibromo compound are lacking, bromine’s electronegativity and steric bulk may alter binding affinity to NO synthase or related targets compared to chlorine.
2.2.2. Antiviral and Antibacterial Activity
  • 2-Amino-4,6-dichloropyrimidine: Inhibits viral proteins (e.g., poliovirus structural proteins) and shows immunomodulatory effects .
  • Diarylpyrimidines : Antibacterial activity against E. coli and S. aureus (zone of inhibition: 12–18 mm), suggesting substituent-dependent efficacy .

Biological Activity

2-Amino-4,6-dibromopyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C4H4Br2N4
  • Molecular Weight: 236.91 g/mol
  • CAS Number: 39656-02-1
  • Structure: The compound features a pyrimidine ring with two bromine substituents at the 4 and 6 positions and an amino group at the 2 position.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and replication.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced proliferation of cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against standard antibiotic-resistant strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Study 2: Antitumor Mechanism Elucidation

A recent publication in Cancer Research detailed experiments where this compound was administered to cultured cancer cells. The findings revealed that the compound significantly reduced cell viability and triggered apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation. These insights highlight its potential role in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis
AntimicrobialEscherichia coliInhibition of cell wall synthesis
AntitumorHeLa CellsInduction of apoptosis via caspase activation
AntitumorMCF-7 CellsROS generation leading to cell death
Enzyme InhibitionDihydrofolate reductaseCompetitive inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-4,6-dibromopyrimidine, and what intermediates are critical in these pathways?

  • Answer : The compound is typically synthesized via nucleophilic addition-elimination reactions using malonic ester derivatives (e.g., diethyl malonate) and guanidine precursors. Key intermediates include 2-amino-4,6-dihydroxypyrimidine, which undergoes halogenation (chlorination followed by bromination) using reagents like the Vilsmeier–Haack–Arnold system. Single-factor optimization (e.g., reaction time, pH, catalyst loading) improves yield .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirms substitution patterns and purity.
  • Mass spectrometry : Validates molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves solid-state conformation, hydrogen-bonding networks (e.g., N–H⋯N interactions), and molecular packing .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

  • Answer : Follow GHS guidelines for corrosive substances:

  • Use PPE (gloves, goggles, lab coats).
  • Work in fume hoods to avoid inhalation.
  • Store away from ignition sources and incompatible reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance halogenation efficiency in synthesizing this compound?

  • Answer :

  • Catalyst screening : Test transition metals (e.g., FeCl3) or Lewis acids to accelerate bromination.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Single-factor experiments : Systematically vary temperature (60–120°C) and stoichiometry (Br2 equivalents) to maximize yield while minimizing side reactions .

Q. What strategies resolve contradictions in bioactivity data between halogenated and non-halogenated pyrimidine derivatives?

  • Answer :

  • Comparative bioassays : Test 2-amino-4,6-dichloro/dibromo analogs in parallel using in vitro models (e.g., nitric oxide inhibition in mouse peritoneal cells).
  • Structure-activity relationship (SAR) analysis : Correlate halogen presence with IC50 values (e.g., 2 μM for 5-fluoro-2-amino-4,6-dichloropyrimidine vs. inactive dihydroxy analogs).
  • Mechanistic studies : Use molecular docking to identify halogen-dependent target interactions (e.g., enzyme active sites) .

Q. How can computational methods guide the design of this compound derivatives with improved bioactivity?

  • Answer :

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular docking : Simulate binding affinities to biological targets (e.g., kinases, nitric oxide synthases).
  • ADMET modeling : Forecast pharmacokinetic profiles (absorption, toxicity) to prioritize synthetic targets .

Q. What experimental approaches elucidate the mechanism of nitric oxide (NO) inhibition by halogenated pyrimidines?

  • Answer :

  • Dose-response assays : Determine IC50 values in immune-activated cells.
  • Enzyme inhibition studies : Test direct interactions with iNOS (inducible nitric oxide synthase) via Western blot or activity assays.
  • Metabolite profiling : Identify downstream signaling molecules (e.g., cyclic GMP) using LC-MS .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity between structurally similar pyrimidine derivatives?

  • Answer :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Structural validation : Confirm compound identity via NMR and X-ray crystallography to rule out synthesis errors.
  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects, assay sensitivity) .

Properties

IUPAC Name

4,6-dibromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGFMZIJOFJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603941
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856973-26-7
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Amino-4,6-dibromopyrimidine
2-Amino-4,6-dibromopyrimidine
2-Amino-4,6-dibromopyrimidine
2-Amino-4,6-dibromopyrimidine
2-Amino-4,6-dibromopyrimidine
2-Amino-4,6-dibromopyrimidine

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